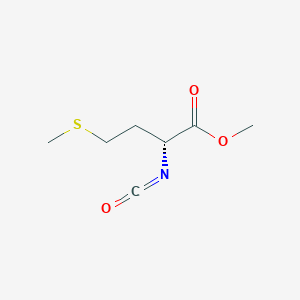
methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C7H11NO3S. This compound is characterized by the presence of an isocyanate group, a methylsulfanyl group, and a butanoate ester. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common precursor is methyl (2R)-2-amino-4-(methylsulfanyl)butanoate, which can be synthesized through the following steps:
Starting Material: Begin with (2R)-2-amino-4-(methylsulfanyl)butanoic acid.
Esterification: React the amino acid with methanol in the presence of an acid catalyst to form methyl (2R)-2-amino-4-(methylsulfanyl)butanoate.
Isocyanate Formation: Treat the ester with phosgene or a phosgene equivalent under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of less hazardous reagents or catalysts may be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, or thiols; typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
科学的研究の応用
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, due to its reactive isocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or as a prodrug.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its reactive functional groups.
作用機序
The mechanism of action of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-amino-4-(methylsulfanyl)butanoate: A precursor in the synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate.
Methyl (2R)-2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a hydroxyl group instead of an isocyanate group.
Methyl (2R)-2-chloro-4-(methylsulfanyl)butanoate: Similar structure but with a chloro group instead of an isocyanate group.
Uniqueness
This compound is unique due to its combination of an isocyanate group, a methylsulfanyl group, and a butanoate ester. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and biological applications.
特性
分子式 |
C7H11NO3S |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
methyl (2R)-2-isocyanato-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChIキー |
LTRPJRSRZAQDQI-ZCFIWIBFSA-N |
異性体SMILES |
COC(=O)[C@@H](CCSC)N=C=O |
正規SMILES |
COC(=O)C(CCSC)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


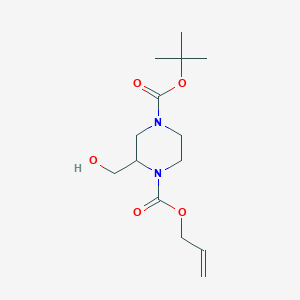
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
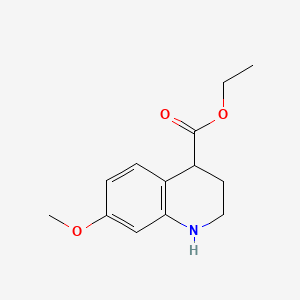
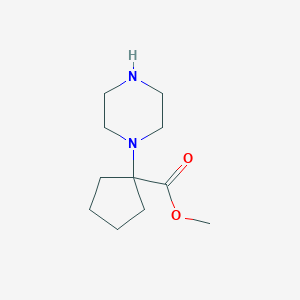
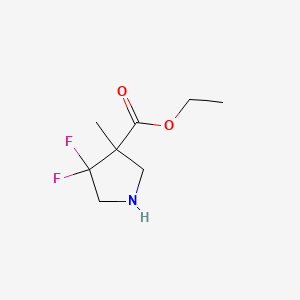
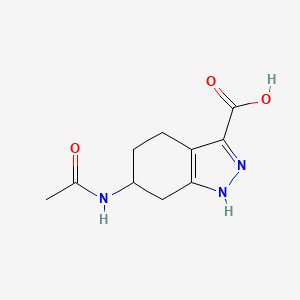
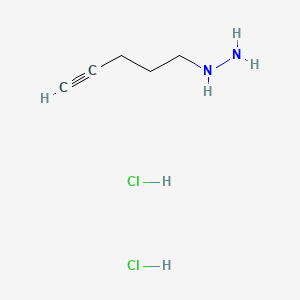
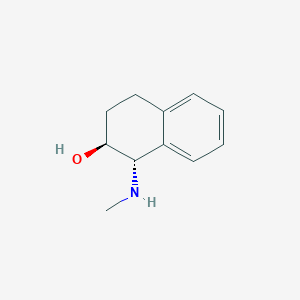
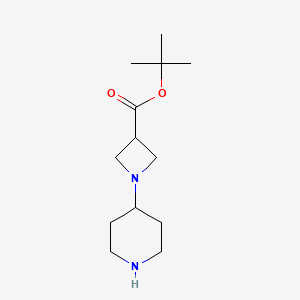
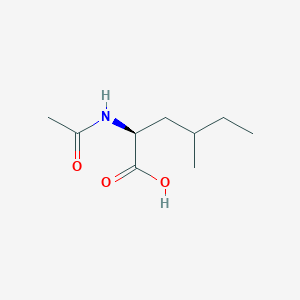
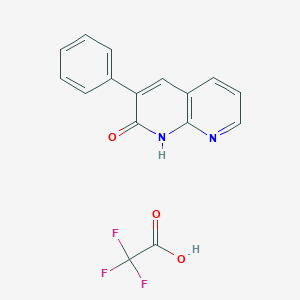
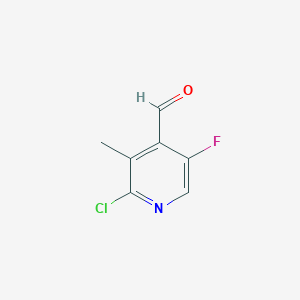
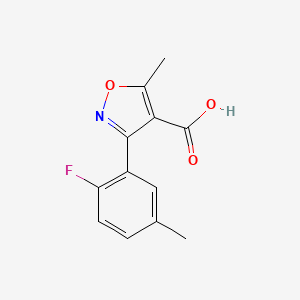
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
